3-(3-chloro-2-methylanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-chloro-2-methylanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-2-methylanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione typically involves multiple steps, starting from readily available precursors. One common method includes the nitration of 1,2-benzisothiazole followed by the introduction of the 3-chloro-2-methylanilino group through a substitution reaction. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(3-chloro-2-methylanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can produce a variety of substituted benzisothiazole derivatives.
Scientific Research Applications
3-(3-chloro-2-methylanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(3-chloro-2-methylanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological responses. The nitro and chloro groups play crucial roles in these interactions, influencing the compound’s binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
3-chloro-2-methylaniline: A precursor in the synthesis of the target compound.
6-nitro-1H-1,2-benzisothiazole: Another related compound with similar structural features.
Uniqueness
3-(3-chloro-2-methylanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H10ClN3O4S |
---|---|
Molecular Weight |
351.8 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-6-nitro-1,1-dioxo-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C14H10ClN3O4S/c1-8-11(15)3-2-4-12(8)16-14-10-6-5-9(18(19)20)7-13(10)23(21,22)17-14/h2-7H,1H3,(H,16,17) |
InChI Key |
HMXSFYHTNXZPLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=NS(=O)(=O)C3=C2C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.